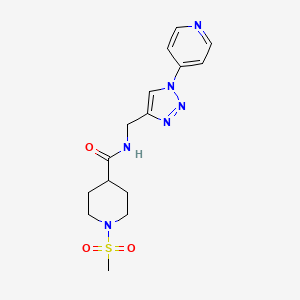
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide is a synthesized compound known for its unique structure and potential applications in various scientific fields. This compound integrates various functional groups, including a methylsulfonyl moiety, a triazole ring, and a piperidine backbone, which contribute to its distinctive chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide involves multi-step organic reactions:
Synthesis of the triazole ring: : The triazole ring is typically formed via a Huisgen cycloaddition reaction between an alkyne and an azide under copper-catalyzed conditions.
Formation of the methylsulfonyl moiety:
Coupling with piperidine carboxamide: : The final step is the coupling reaction between the triazole derivative and piperidine-4-carboxamide. This can be facilitated using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production scales up the synthesis process, focusing on optimizing reaction conditions for large-scale yields and consistency:
Continuous Flow Chemistry: : Utilizing continuous flow reactors allows for precise control over reaction parameters, enhancing safety and efficiency.
Batch Processing: : In larger batches, reaction conditions like temperature, pressure, and time are meticulously controlled to maintain product quality.
化学反応の分析
Types of Reactions: 1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: : Can be oxidized to form sulfonyl derivatives.
Reduction: : Possible reduction of the triazole ring under specific conditions.
Substitution: : Nucleophilic substitutions at the piperidine nitrogen or the triazole ring.
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Reacts with alkyl halides or sulfonyl chlorides in the presence of bases.
Major Products Formed: The major products depend on the type of reaction and reagents used. For example:
Oxidation: : Sulfonic acids or sulfonyl derivatives.
Reduction: : Partially or fully hydrogenated triazole derivatives.
Substitution: : New alkyl or aryl substituted derivatives.
科学的研究の応用
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide finds applications in several fields:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its pharmacological properties and potential therapeutic uses.
Industry: : Used in the development of advanced materials and chemical sensors.
作用機序
Molecular Targets and Pathways: The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The triazole ring and piperidine carboxamide backbone play crucial roles in binding affinity and specificity.
類似化合物との比較
Similar Compounds:
1-(methylsulfonyl)-N-(pyrazol-4-ylmethyl)piperidine-4-carboxamide: : Similar structure but with a pyrazole ring instead of a triazole.
1-(methylsulfonyl)-N-((1-(pyridin-4-yl)pyrimidin-4-yl)methyl)piperidine-4-carboxamide: : Contains a pyrimidine ring.
Uniqueness: 1-(methylsulfonyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which provide a balance of stability and reactivity. This compound's triazole ring offers distinctive reactivity compared to pyrazole or pyrimidine analogs, making it a valuable molecule for diverse scientific explorations.
特性
IUPAC Name |
1-methylsulfonyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c1-25(23,24)20-8-4-12(5-9-20)15(22)17-10-13-11-21(19-18-13)14-2-6-16-7-3-14/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAMKQQRZKWQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2697291.png)
![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)
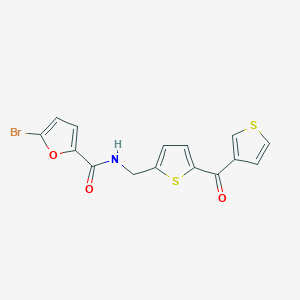
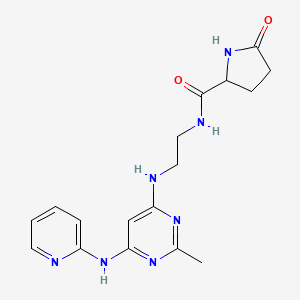
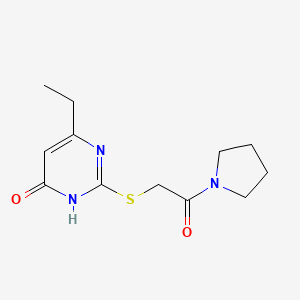
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2697301.png)
![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)
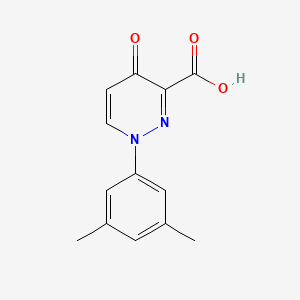
![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2697306.png)
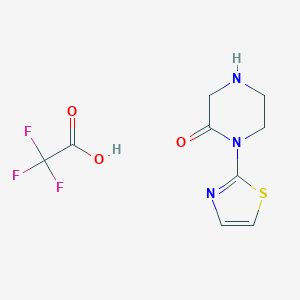
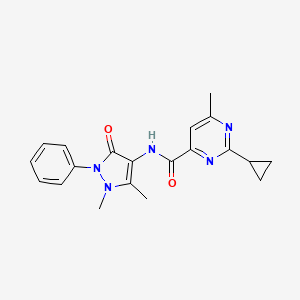
![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide](/img/structure/B2697311.png)
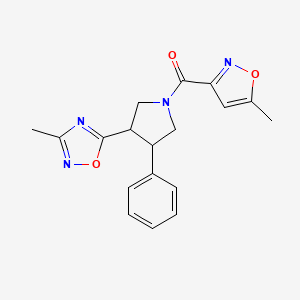
![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2697313.png)
